molecular formula C18H16N2O2S B2938920 N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-3-(methylsulfanyl)benzamide CAS No. 1904240-03-4

N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-3-(methylsulfanyl)benzamide

Cat. No.: B2938920
CAS No.: 1904240-03-4
M. Wt: 324.4
InChI Key: AUZIRIKOZOLTGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-3-(methylsulfanyl)benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-3-(methylsulfanyl)benzamide typically involves multiple steps, including the formation of the furan and pyridine rings, followed by their coupling with the benzamide moiety. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include scaling up the Suzuki-Miyaura coupling reaction and employing advanced purification techniques such as chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-3-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan and pyridine rings can be oxidized under specific conditions.

    Reduction: The benzamide moiety can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives, while reduction of the benzamide moiety can yield corresponding amines.

Scientific Research Applications

N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-3-(methylsulfanyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-3-(methylsulfanyl)benzamide is unique due to its combination of furan, pyridine, and benzamide moieties. This unique structure allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-23-15-5-2-4-14(10-15)18(21)20-12-13-7-8-16(19-11-13)17-6-3-9-22-17/h2-11H,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZIRIKOZOLTGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NCC2=CN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.